叔丁基 4-氨基-4-(2-氯苯基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of small molecule drugs, including anticancer and other biologically active compounds. These derivatives are characterized by the presence of a piperidine ring, a tert-butyl group, and various substituents that contribute to their biological activity .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Other derivatives, such as tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, were synthesized using amination reactions with a yield of 52% . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives for further applications in drug development.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR. X-ray diffraction (XRD) is also used to evaluate the single crystal structures of these compounds . Density functional theory (DFT) calculations are often performed to optimize the molecular structure and compare it with the experimental data, ensuring the accuracy of the structural characterization .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for creating biologically active molecules. For instance, condensation reactions are used to synthesize compounds with potential antibacterial and anthelmintic activities . Schiff base formation is another reaction utilized to create compounds with intramolecular hydrogen bonding, contributing to their stability and potential biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are studied using DFT, which provides insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analyses. These studies reveal important physicochemical characteristics that can influence the biological activity and pharmacokinetic properties of the compounds . The thermal stability and crystalline nature of these compounds are also analyzed using X-ray diffraction and thermal analyses, which are crucial for understanding their behavior under different conditions .

科学研究应用

合成和结构分析

合成技术:叔丁基哌啶衍生物使用各种技术合成,例如分子内内酯化、磺化和取代反应。这些化合物通常作为关键中间体,用于合成生物活性化合物,如克唑替尼和凡德他尼 (Kong 等人,2016); (Wang 等人,2015)。

结构表征:这些化合物使用核磁共振光谱、高分辨率质谱和 X 射线衍射分析等技术表征。这些化合物的结构阐明提供了对它们的分子堆积和相互作用的见解,这对它们在药物开发和合成中的应用至关重要 (Moriguchi 等人,2014); (Didierjean 等人,2004)。

药物化学中的中间体:叔丁基哌啶衍生物是合成各种药物的重要中间体。例如,叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是生产凡德他尼的中间体,凡德他尼是一种用于癌症治疗的药物 (Wang 等人,2015)。

生物学研究

- 在生物系统中的作用:这些化合物可以在生物系统中发挥作用,尤其是在药物开发和生物学评估方面。它们的合成和表征是发现和优化新药剂的关键步骤,例如脱氧胞苷激酶抑制剂和乙酰辅酶 A 羧化酶抑制剂 (Zhang 等人,2009); (Huard 等人,2012)。

安全和危害

“tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

As a derivative of N-Boc piperazine, “tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate” could potentially be used in the synthesis of a variety of novel organic compounds. These compounds could have a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, future research could focus on exploring these potential applications.

属性

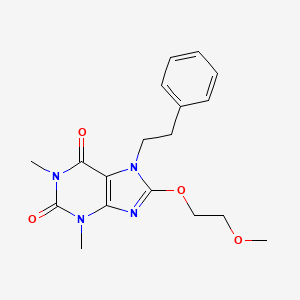

IUPAC Name |

tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAXKUJBYPCWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

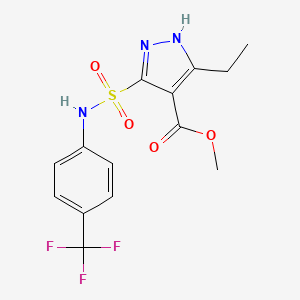

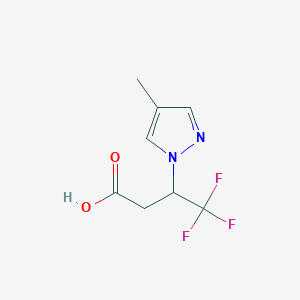

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

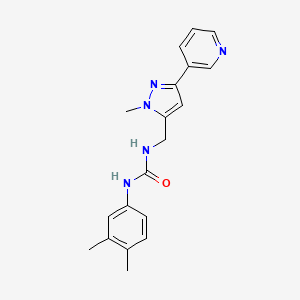

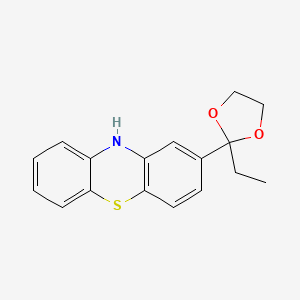

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)

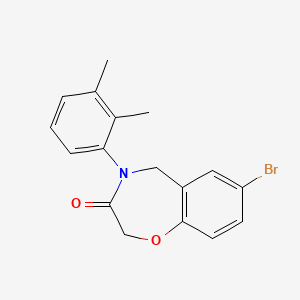

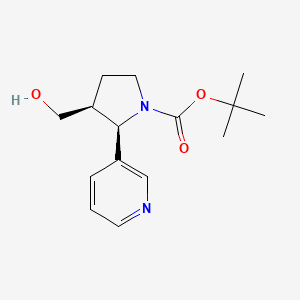

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)

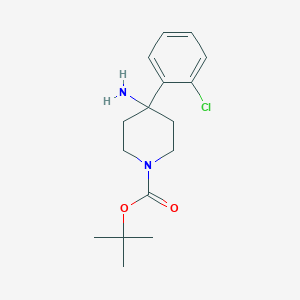

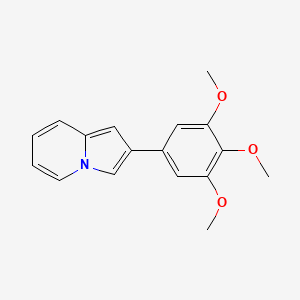

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)